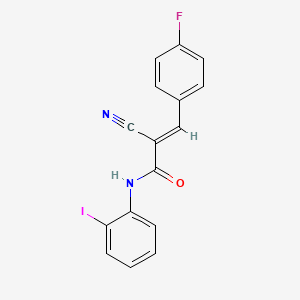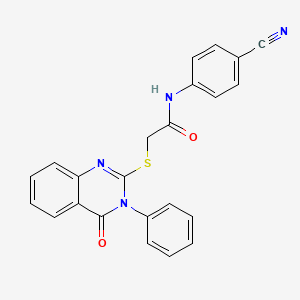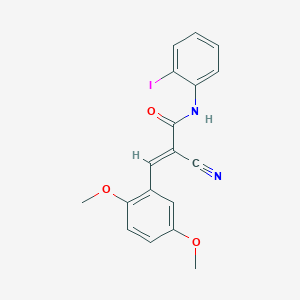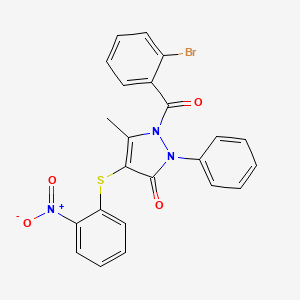
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and progression of cancer.
作用机制
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide works by inhibiting the activity of BTK, a key signaling molecule in the B-cell receptor pathway. BTK is involved in the activation and proliferation of cancer cells, and its inhibition can lead to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress the expression of genes that are involved in cancer progression. It has also been shown to enhance the activity of immune cells, which can help to eradicate cancer cells.
实验室实验的优点和局限性
The main advantage of using (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide in lab experiments is its potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in cancer development and progression. However, one limitation of using (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide is that its effects may be dependent on the specific cancer cell type and genetic background, which can make it difficult to extrapolate results to other types of cancer.
未来方向
There are several potential future directions for the development and use of (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide in cancer therapy. One direction is to further explore its potential in combination with other cancer therapies, such as immunotherapy and targeted therapies. Another direction is to investigate its potential in the treatment of other types of cancer, such as breast cancer and lung cancer. Additionally, there may be opportunities to develop (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide as a diagnostic tool for the detection of BTK activity in cancer cells.
合成方法
The synthesis of (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide involves the reaction of 2-iodoaniline and 4-fluorobenzaldehyde to form the intermediate (E)-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide. This intermediate is then reacted with cyanoacetic acid to yield the final product, (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide.
科学研究应用
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively studied in preclinical models of cancer, and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and immunotherapy.
属性
IUPAC Name |
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FIN2O/c17-13-7-5-11(6-8-13)9-12(10-19)16(21)20-15-4-2-1-3-14(15)18/h1-9H,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIWPYOIYUIIX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)

![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)



![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)


![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B7466624.png)

![[2-(4-fluoro-3-nitroanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466642.png)